Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate
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Overview
Description
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is a chemical compound with the molecular formula C10H17NO3. It is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a carbamate functional group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate typically involves the reaction of cyclopropyl ketone with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl group.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamates with various alkyl or aryl groups.
Scientific Research Applications
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclopropyl group may introduce steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-cyclopropyl-2-oxoethyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropyl and carbamate groups allows for versatile applications in various research fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12(4)7-9(13)8-5-6-8/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTUXJUMVZNDIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007473-10-9 |
Source
|
Record name | tert-butyl N-(2-cyclopropyl-2-oxoethyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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